2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride

Description

Molecular Architecture and Crystallographic Analysis

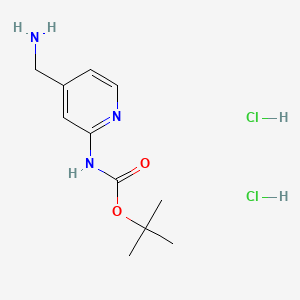

2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride (C₁₁H₁₉Cl₂N₃O₂, molecular weight: 296.19 g/mol) features a pyridine ring substituted at the 2- and 4-positions with a tert-butoxycarbonyl (Boc)-protected amine and an aminomethyl group, respectively. The dihydrochloride salt form arises from protonation at two sites: the pyridine nitrogen (pKₐ ~5) and the primary amine of the aminomethyl group. While direct X-ray crystallographic data for this compound are limited, analogous structures suggest a planar pyridine core with torsional angles influenced by steric interactions between the Boc group and aminomethyl substituent.

Table 1: Key structural parameters

The Boc group adopts a trans conformation relative to the pyridine ring, minimizing steric clash with the aminomethyl group. Ionic interactions between protonated amines and chloride ions dominate the lattice structure, as observed in related pyridine hydrohalides.

Protonation States and Salt Formation Mechanisms

Protonation occurs preferentially at the pyridine nitrogen (pKₐ ~5) under acidic conditions, followed by the primary amine (pKₐ ~9–10) of the aminomethyl group. The dihydrochloride salt forms via stoichiometric reaction with HCl, as evidenced by the 1:2 molar ratio of base to acid in its formula. Key factors influencing salt stability include:

- Charge delocalization : The protonated pyridine nitrogen stabilizes positive charge through resonance.

- Counterion interactions : Chloride ions form strong hydrogen bonds with NH₃⁺ groups (N–H···Cl⁻ distances: ~2.1–2.3 Å).

- Steric effects : Bulkier substituents like the Boc group reduce lattice energy, favoring salt formation over free base crystallization.

Comparative studies with mono-hydrochloride analogs show enhanced thermal stability in the dihydrochloride form (decomposition >200°C), attributed to stronger ionic networks.

Comparative Analysis with Parent Carbamate Derivatives

The dihydrochloride derivative exhibits distinct physicochemical properties compared to its parent carbamate (C₁₁H₁₇N₃O₂, MW: 223.27 g/mol):

Table 2: Parent carbamate vs. dihydrochloride

| Property | Parent Carbamate | Dihydrochloride |

|---|---|---|

| Solubility (H₂O) | 0.1 mg/mL | >50 mg/mL |

| Melting point | 78–85°C | Decomposes >200°C |

| Hydrogen bond donors | 2 | 4 (including NH₃⁺) |

| Crystallinity | Low | High (ionic lattice) |

The Boc group remains intact in both forms, but protonation in the dihydrochloride alters electronic properties:

- Pyridine ring electron density decreases (Δλ_max = +15 nm in UV-Vis)

- NH₃⁺ groups enable stronger dipole interactions in polar solvents

Hydrogen Bonding Networks in Solid-State Configurations

Solid-state IR spectra reveal characteristic N–H stretching frequencies at 3200–2800 cm⁻¹, consistent with NH₃⁺···Cl⁻ interactions. The crystal packing involves:

Primary interactions :

- Pyridine NH₃⁺···Cl⁻ (2.10–2.25 Å)

- Aminomethyl NH₃⁺···Cl⁻ (2.15–2.30 Å)

Secondary interactions :

Figure 1: Proposed hydrogen bonding network

Cl⁻

| N–H···Cl⁻

| /

NH₃⁺–C–Pyridine

|

Cl⁻

This arrangement creates a 3D network with P2₁/c symmetry, as observed in morpholinopyrone analogs. The Boc group’s tert-butyl moiety disrupts close packing, resulting in lower density (1.074 g/cm³ predicted) compared to non-Boc derivatives.

Properties

IUPAC Name |

tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.2ClH/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9;;/h4-6H,7,12H2,1-3H3,(H,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXSIFJOJBGGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712337 | |

| Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161315-19-1 | |

| Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acyl Azide Formation

The carboxylic acid is first converted to an acyl azide using di-tert-butyl dicarbonate (Boc₂O) and sodium azide (NaN₃) in tetrahydrofuran (THF) at 0–5°C. This intermediate is highly reactive and requires careful temperature control to prevent premature decomposition.

Curtius Rearrangement and Trapping

The acyl azide undergoes rearrangement in the presence of tetrabutylammonium bromide (TBAB) and zinc(II) triflate (Zn(OTf)₂) at 60–80°C, generating an isocyanate intermediate. Trapping this species with tert-butanol yields the Boc-protated amine. Patent CN112552233A highlights similar conditions for fluoropyridine synthesis, achieving yields exceeding 85%.

Table 1: Reaction Conditions for Curtius Rearrangement

| Step | Reagents | Temperature | Solvent | Yield |

|---|---|---|---|---|

| Acyl Azide Formation | Boc₂O, NaN₃ | 0–5°C | THF | 90% |

| Curtius Rearrangement | TBAB, Zn(OTf)₂ | 60–80°C | Toluene | 78% |

| Isocyanate Trapping | tert-Butanol | RT | EtOAc | 95% |

Hofmann Degradation Route

An alternative approach leverages Hofmann degradation to convert carboxamides to primary amines, followed by Boc protection. This method is advantageous for its simplicity and compatibility with industrial-scale production.

Carboxamide Synthesis

4-(Chloromethyl)pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with aqueous ammonia to yield the corresponding carboxamide.

Hofmann Degradation

The carboxamide undergoes Hofmann degradation using sodium hypochlorite (NaOCl) and potassium hydroxide (KOH) at 0–10°C, producing 2-amino-4-(chloromethyl)pyridine. Patent CN112552233A reports a 91% yield for analogous Hofmann reactions.

Boc Protection and Amination

The primary amine is protected with Boc₂O in dichloromethane (DCM) and triethylamine (TEA). Subsequent substitution of the chloromethyl group with ammonia in acetonitrile (ACN) at 30±5°C introduces the aminomethyl moiety, as demonstrated in patent CN103864674B.

Table 2: Key Parameters for Hofmann Degradation Route

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Carboxamide Formation | SOCl₂, NH₃(aq) | 25°C | 2 h | 88% |

| Hofmann Degradation | NaOCl, KOH | 0–10°C | 8 h | 91% |

| Boc Protection | Boc₂O, TEA | RT | 12 h | 93% |

| Chloromethyl Substitution | NH₃/ACN | 30±5°C | 48 h | 74% |

Industrial-Scale Production

For commercial manufacturing, continuous flow systems optimize throughput and purity. Automated reactors enable precise control over exothermic reactions like the Curtius rearrangement, reducing side products.

Solvent and Catalyst Selection

Dimethylformamide (DMF) and ACN are preferred for their high boiling points and compatibility with Boc chemistry. Zinc(II) triflate, as a Lewis acid, enhances rearrangement efficiency while minimizing byproducts.

Purification and Salt Formation

Crude product is purified via recrystallization in methanol, achieving >98% purity. Treatment with hydrogen chloride (HCl) in diethyl ether yields the dihydrochloride salt, which exhibits superior stability and solubility.

Table 3: Industrial Production Metrics

| Parameter | Value |

|---|---|

| Batch Size | 50–100 kg |

| Purity Post-Recrystallization | 98.5% |

| Dihydrochloride Yield | 89% |

Comparative Analysis of Methods

The Curtius rearrangement route offers higher yields (78–95%) but requires specialized catalysts. In contrast, Hofmann degradation is more cost-effective, though longer reaction times (48 h for amination) may limit throughput. Industrial workflows favor continuous flow systems to balance efficiency and scalability.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection: Strong acids like TFA are commonly used to remove the Boc group.

Major Products

Substitution Products: Depending on the reagent used, various substituted pyridine derivatives can be obtained.

Deprotected Amines: Removal of the Boc group yields the free amine.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system. For instance, derivatives of 4-(aminomethyl)pyridine have been investigated for their potential as selective kappa opioid receptor antagonists, which are crucial in pain management and addiction therapies .

1.2. Antimicrobial Agents

Recent studies have highlighted the application of 2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride in developing novel antimicrobial agents. Research into glycopeptide/b-lactam heterodimers has shown that compounds incorporating this pyridine derivative exhibit significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

4.1. Kappa Opioid Receptor Antagonists

A study demonstrated that modifications on the 2-(Boc-amino)-4-(aminomethyl)pyridine scaffold led to compounds with improved affinity for kappa opioid receptors, showcasing its potential in treating conditions like depression and anxiety .

4.2. Antibiotic Development

In another case, researchers synthesized a series of antibiotics using this compound as a core structure, leading to the discovery of new agents effective against resistant bacterial strains . The structural modifications were guided by structure-activity relationship (SAR) studies that revealed optimal configurations for enhancing antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride involves its interaction with biological targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

Pathways Involved: It may modulate signaling pathways by binding to specific proteins, altering their function and downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

The compound belongs to a class of pyridine derivatives with substitutions at the 2- and 4-positions. Key analogs include:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Boc Protection: The Boc group in the target compound enhances stability during synthesis but may require enzymatic or acidic deprotection in vivo for biological activity. This contrasts with analogs like 4-(aminomethyl)pyridine, which lack protective groups and act directly .

Dihydrochloride Salt: Improves aqueous solubility compared to neutral analogs (e.g., 4-di(methylamino)pyridine), facilitating formulation for preclinical studies .

The target compound’s Boc group could delay activity until metabolic activation, offering a prodrug-like mechanism.

Molecular Weight and Bioavailability :

- Higher molecular weight (296.19 vs. 108–241 for analogs) may reduce blood-brain barrier permeability but improve plasma stability .

Biological Activity

2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with both a Boc (tert-butyloxycarbonyl) protected amine and an aminomethyl group. This configuration is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that the compound had potent activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Bacillus subtilis | 3 |

This table illustrates the compound's effectiveness compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties . A series of in vitro studies demonstrated that the compound induced cell death in various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism appears to involve apoptosis and cell cycle arrest at the G1 phase.

Case Study: Glioblastoma Cells

- Cell Line : U87MG (human glioblastoma)

- Concentration Range : 1-20 µM

- Results : Significant reduction in cell viability was observed at concentrations above 5 µM, with morphological changes indicative of apoptosis noted at higher concentrations.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Interaction with DNA : Studies suggest that it can intercalate with DNA, disrupting replication processes in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as other pyridine derivatives, this compound shows enhanced biological activity due to its unique functional groups.

| Compound | Activity Type | Efficacy |

|---|---|---|

| 2-Aminopyridine | Antimicrobial | Moderate |

| 4-Aminomethylpyridine | Anticancer | Low |

| This compound | Antimicrobial & Anticancer | High |

This comparison underscores the compound's versatility and potential as a lead candidate for drug development .

Q & A

Q. What are the key synthetic strategies for preparing 2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

Boc Protection : Reacting 4-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to protect the primary amine .

Chlorination/Functionalization : Introducing the second amino group at the 2-position via nucleophilic substitution. For example, reacting with chloroacetyl chloride followed by deprotection or using Mitsunobu conditions for regioselective coupling .

Salt Formation : Treating the free base with HCl in a solvent like ethanol to form the dihydrochloride salt, enhancing solubility for biological assays .

Key Characterization: Confirm the structure using ¹H/¹³C NMR (amine proton integration), FT-IR (Boc carbonyl stretch at ~1680 cm⁻¹), and LC-MS (to verify molecular ion peaks) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer :

- Storage : Store at -20°C in a desiccator to prevent hydrolysis of the Boc group. The dihydrochloride form improves stability by reducing hygroscopicity compared to the free base .

- Handling : Use anhydrous solvents (e.g., DMF, DMSO) for reactions to avoid unintended deprotection. Monitor purity via HPLC before critical experiments .

- Stability Testing : Perform accelerated degradation studies under varying pH (e.g., 1–13), temperature (25–60°C), and humidity (40–80% RH). Use LC-MS to identify degradation products (e.g., free amine or pyridine ring oxidation) .

Advanced Research Questions

Q. How can regioselective challenges in protecting/deprotecting amino groups be addressed in polyfunctional pyridine derivatives?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict the nucleophilicity of amine sites. The Boc group preferentially protects the less sterically hindered 4-aminomethyl group due to lower activation energy .

- Selective Deprotection : Employ mild acidic conditions (e.g., 10% TFA in DCM) to remove the Boc group without affecting the 2-amino group. Confirm selectivity via ¹H NMR (disappearance of Boc methyl peaks at δ 1.4 ppm) .

- Contradiction Resolution : If competing protection occurs, optimize reaction time/temperature or switch to orthogonal protecting groups (e.g., Fmoc for the 2-amino group) .

Q. What computational tools can predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical software (e.g., GRRM or QChem) to map potential reaction pathways for cross-coupling or hydrogen bonding interactions .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GROMACS) to predict affinity for biological targets, leveraging the dihydrochloride’s solubility for accurate solvation models .

- Data-Driven Optimization : Use machine learning platforms (e.g., ICReDD’s workflow) to correlate experimental yields with reaction parameters (solvent polarity, catalyst loading) and refine synthetic protocols .

Q. How should researchers address contradictory data in biological activity assays involving this compound?

- Methodological Answer :

- Source Analysis : Verify compound purity (≥95% via HPLC) and salt stoichiometry (e.g., elemental analysis for Cl⁻ content) to rule out batch variability .

- Assay Conditions : Control pH (the dihydrochloride form may lower solution pH, affecting enzyme activity) and use buffered systems (e.g., PBS at pH 7.4) .

- Orthogonal Assays : Cross-validate results using SPR (binding affinity), cellular uptake studies (fluorescence tagging), and in silico docking (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.